Cassia oil
Overview
Description
Cassia oil is extracted from the bark of the Cinnamomum cassia plant. It is a warm and spicy essential oil with a sweet, cinnamon-like aroma . Although its scent and chemical makeup is similar to Cinnamon Bark oil, Cassia essential oil stands out on its own . It is used in baking, beverages, massages, personal aroma, cleaning, and diffusing . Cassia oil is known for its warm, spicy aroma, similar to cinnamon. It’s commonly used in aromatherapy and has a diverse range of applications .
Synthesis Analysis
Cassia oil is derived by steam distillation of the cassia bark, leaves, and twigs . Cassia is similar to true cinnamon (sometimes called Ceylon cinnamon) and mimics some cinnamon benefits and uses . They’re from the same botanical family, and they both have a spicy, warm aroma — but cassia bark oil is sweeter than cinnamon .
Molecular Structure Analysis
The main components of Cassia oil are benzaldehyde, chavicol, cinnamic aldehyde, cinnamyl acetate, and linalool . These components contribute to the oil’s distinctive aroma and therapeutic properties .
Chemical Reactions Analysis
The concentrations of the main aldehydes differed in different parts of the plant and were affected by the extent of thinning . The influence on cinnamaldehyde in the bark was minor, but was much greater in the branches and leaves .
Physical And Chemical Properties Analysis
Cassia oil’s main chemical components are cinnamaldehyde, cinnamyl acetate, cinnamic acid, and coumarin, each contributing to the oil’s distinctive aroma and therapeutic properties .
Scientific Research Applications
-
Antibacterial Application
- Summary of Application : Essential oils from Cinnamomum cassia bark have been traditionally applied for bacterial infections . The oil has been used in both aromatherapy and oral application .
- Methods of Application : The antibacterial properties of the essential oils were examined in comparison with their isolated major compounds, such as (E)-cinnamaldehyde and 1,8 cineole . The effects of liquid- and vapor-phase were examined on a set of 6 gram-positive and -negative bacteria, applying broth dilution, agar well diffusion, and disc volatilization methods .
- Results or Outcomes : Whole cinnamon oils, with lower concentrations of (E)-cinnamaldehyde (89.1%) and 1,8 cineole (61.2%), were able to induce better effects than the purified active compounds (≥ 99%) .
-
Antioxidant and Antibacterial Activity in Nanoemulsion Form
- Summary of Application : A nanoemulsion of Cinnamomum Cassia L. Essential Oil (CEO-NE) was developed to enhance its antioxidant and antibacterial activities .
- Methods of Application : A highly stable dosage form named CEO-NE was successfully developed using polysorbate 80 and water .
- Results or Outcomes : The antioxidant outcomes showed excellent results for CEO-NE compared to CEO against DPPH and hydrogen peroxide. The obtained antibacterial activity of CEO-NE was more efficient than that of CEO against Klebsiella pneumonia (MTCC 8911) with 0.025% and 0.05%, respectively .
-
Anti-inflammatory, Antioxidant, and Antibacterial Activities
-
Antifungal Activity
-
Antimalarial Activity
-
Laxative and Purgative Activities
-
Antifungal and Antibacterial Activities
- Summary of Application : Cassia oil may help fight against fungal and bacterial infections due to its active compound cinnamaldehyde . There is some evidence that the oil may help treat fungal respiratory infections .
- Results or Outcomes : Research shows that it may inhibit the growth of bacteria, including Salmonella and Listeria .
-
Inhibition of Bacterial Growth
-
Antitumor, Anti-inflammatory, and Analgesic Activities
-
Anti-diabetic and Anti-obesity Activities
-
Cardiovascular Protective and Cytoprotective Activities
-
Neuroprotective and Immunoregulatory Effects
-
Antibacterial Effects of Essential Oils
- Summary of Application : Essential oils from Cinnamomum cassia bark have been traditionally applied for bacterial infections . (E)-cinnamaldehyde and 1,8 cineole have been identified as their major secondary metabolites, and are also generally considered as the main active ingredients responsible for their medicinal applications .
- Methods of Application : Antibacterial properties of the 2 plant essential oils were examined in comparison with their isolated major compounds, such as (E)-cinnamaldehyde and 1,8 cineole . Effects of liquid- and vapor-phase were examined on a set of 6 gram-positive and -negative bacteria, applying broth dilution, agar well diffusion and disc volatilization methods .
- Results or Outcomes : Whole cinnamon and eucalyptus oils, with lower concentrations of (E)-cinnamaldehyde (89.1%) and 1,8 cineole (61.2%), were able to induce better effects than the purified active compounds (≥ 99%) .
-
Traditional Uses, Phytochemistry, Pharmacology and Toxicology
-
Treatment of Fungal Respiratory Infections
-
Inhibition of Bacterial Growth
- Summary of Application : Research has shown that cassia essential oil inhibits the growth of many strands of bacteria, such as the strains responsible for staph infections and illnesses resulting from E. coli .
- Results or Outcomes : This powerful antibacterial oil is also effective in inhibiting the growth of molds, yeasts, and fungi on the hair, nails, and skin .
Safety And Hazards
Future Directions
The global cassia essential oil market is being aided by the growth of the essential oil market, which reached a volume of 223.72 thousand metric tons in 2023 and expected to grow at a CAGR of 8% in the forecast period of 2024-2032 . The rising demand for essential oils is the primary factor driving the growth of the cassia essential oil industry .
properties
IUPAC Name |
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRXPUEIZZFGE-RPPWHJSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS] | |
Record name | Cassia oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cassia oil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil) | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |
CAS RN |
8007-80-5 | |
Record name | Cassia oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oils, cassia | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.